molecular formula C28H25F2N3O4S B11092666 Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate

Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate

Cat. No.: B11092666
M. Wt: 537.6 g/mol
InChI Key: UDQHWDKNVGFPAQ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of fluorophenyl groups, an imidazolidinone ring, and a benzoate ester, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

The synthesis of Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 2-(4-fluorophenyl)ethylamine: This is achieved by reacting 4-fluorobenzaldehyde with ethylamine.

    Condensation Reaction: The resulting amine undergoes a condensation reaction with formaldehyde to form the intermediate compound.

    Cyclization: The intermediate is then cyclized to form the imidazolidinone ring.

    Thioester Formation:

Industrial production methods typically involve optimization of these steps to achieve higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.

    Medicine: Research has shown that the compound exhibits anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate involves the inhibition of specific enzymes and pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. Additionally, the compound inhibits the PI3K/AKT and NF-κB signaling pathways, which are involved in inflammation and cancer development.

Comparison with Similar Compounds

Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate can be compared with other similar compounds such as:

    4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: This compound shares the fluorophenyl and benzoic acid moieties but lacks the imidazolidinone ring and thioxo group.

    Ethyl (4-fluorobenzoyl)acetate: This compound contains the fluorophenyl group and ester functionality but differs in the overall structure and functional groups.

The uniqueness of this compound lies in its complex structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H25F2N3O4S

Molecular Weight

537.6 g/mol

IUPAC Name

ethyl 4-[4-[2-(4-fluoroanilino)-2-oxoethyl]-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C28H25F2N3O4S/c1-2-37-27(36)19-7-13-22(14-8-19)33-26(35)24(17-25(34)31-21-11-9-20(29)10-12-21)32(28(33)38)16-15-18-5-3-4-6-23(18)30/h3-14,24H,2,15-17H2,1H3,(H,31,34)

InChI Key

UDQHWDKNVGFPAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=CC=C3F)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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